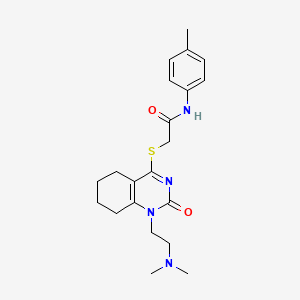

2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(p-tolyl)acetamide

Description

Properties

IUPAC Name |

2-[[1-[2-(dimethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O2S/c1-15-8-10-16(11-9-15)22-19(26)14-28-20-17-6-4-5-7-18(17)25(21(27)23-20)13-12-24(2)3/h8-11H,4-7,12-14H2,1-3H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLROOQFLJYNIBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCN(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(p-tolyl)acetamide is a complex organic compound with potential pharmacological applications. It features a quinazolinone core structure and various functional groups that may contribute to its biological activity. This article explores the compound's biological properties, including its antitumor activity and potential interactions with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 457.6 g/mol. The structure includes:

- Hexahydroquinazolin-4-yl group

- Dimethylaminoethyl group

- Thio group

- p-Tolyl group

These structural components are crucial for its interaction with biological systems and may influence its pharmacodynamic properties.

Antitumor Activity

Research indicates that compounds related to this compound exhibit significant antitumor activity. For instance:

- In vitro studies have demonstrated that derivatives of quinazolinone can inhibit the proliferation of various cancer cell lines. For example, amino-substituted derivatives have shown enhanced potency against leukemia cells in mouse models (Sami et al., 1995).

| Compound | Activity | Reference |

|---|---|---|

| 1a | Antitumor | Sami et al., 1995 |

| 3c | Inhibition of cell migration | PMC5697452 |

The mechanism through which this compound exerts its biological effects is likely multifaceted:

- Kinase Inhibition : The quinazolinone core is known for its role in kinase inhibition. This structural motif is prevalent in several established kinase inhibitors, suggesting that the compound may interfere with signaling pathways involved in cell proliferation and survival.

- Matrix Metalloproteinase Inhibition : Studies have shown that related compounds can inhibit matrix metalloproteinases (MMPs), which play a critical role in tumor invasion and metastasis. Inhibition of MMPs can reduce cell migration and angiogenesis in cancer models .

- Cell Viability : In experiments involving COS-1 cells treated with the compound at concentrations up to 50 μM, significant cytotoxicity was not observed compared to controls, indicating a selective action against cancerous cells while sparing normal cells .

Study on Cell Migration

A study evaluated the effect of this compound on cell migration using HT1080 fibrosarcoma cells. Results indicated that treatment with the compound significantly reduced cell migration compared to control groups. This suggests potential utility in preventing metastasis in cancer therapy.

Angiogenesis Assay

In a chorioallantoic membrane (CAM) assay designed to assess angiogenic potential, treatment with the compound resulted in decreased neovascularization compared to untreated controls. This highlights its potential role in inhibiting tumor-associated blood vessel formation .

Scientific Research Applications

Medicinal Chemistry Applications

- Kinase Inhibition : The quinazolinone structure is prevalent in many kinase inhibitors. Studies suggest that this compound may exhibit inhibitory effects on specific kinases involved in cancer progression and other diseases.

- Anticancer Activity : Research indicates that derivatives of quinazolinone can induce apoptosis in cancer cells. This compound's unique structure may enhance its efficacy against various cancer types by targeting specific molecular pathways.

- Antimicrobial Properties : Some studies have reported that compounds with similar structural motifs possess antimicrobial activities. The thioether group may play a role in enhancing these properties.

- Neuropharmacology : The presence of the dimethylamino group suggests potential applications in neuropharmacology, possibly affecting neurotransmitter systems or providing neuroprotective effects.

Case Study 1: Kinase Inhibition

A study investigating the kinase inhibition properties of related quinazolinone compounds found that modifications to the core structure significantly impacted potency and selectivity against various kinases. This suggests that the compound could be optimized for enhanced therapeutic effects in oncology.

Case Study 2: Anticancer Activity

In vitro studies demonstrated that similar quinazolinone derivatives induced cell cycle arrest and apoptosis in human cancer cell lines. The mechanism involved the activation of apoptotic pathways mediated by caspases, indicating a promising avenue for further research into this compound's anticancer potential.

Case Study 3: Antimicrobial Efficacy

Research on related compounds revealed significant antibacterial activity against Gram-positive bacteria. The thioether linkage was hypothesized to enhance membrane permeability, allowing for greater interaction with bacterial targets.

Summary of Applications

| Application Area | Potential Benefits | Relevant Findings |

|---|---|---|

| Kinase Inhibition | May inhibit cancer-related kinases | Structural modifications enhance potency |

| Anticancer Activity | Induces apoptosis in cancer cells | Effective against various cancer lines |

| Antimicrobial | Potential activity against bacterial infections | Significant efficacy observed |

| Neuropharmacology | Possible effects on neurotransmitter systems | Further research needed |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound differs from analogs in (e.g., compounds 5–10 ) primarily in its substitution pattern:

- Core structure : The hexahydroquinazolin ring system (partially saturated) contrasts with the fully aromatic 3,4-dihydroquinazolin-4-one core in . Saturation may influence conformational flexibility and binding affinity .

- This substitution likely alters solubility and membrane permeability .

- Acetamide linkage : The p-tolyl group in the target compound is less polar than the nitro- or ethyl-substituted phenyl groups in (e.g., compound 1.7 in ), which could reduce metabolic instability .

Physicochemical Properties

A comparison of melting points and yields with compounds highlights substituent effects:

The higher melting points of sulfamoylphenyl analogs (e.g., compound 8) suggest stronger intermolecular interactions (e.g., hydrogen bonding via sulfonamide groups) compared to the target compound’s p-tolyl and dimethylaminoethyl substituents .

Q & A

Basic: What are the critical steps and optimization strategies for synthesizing this compound?

The synthesis involves multi-step organic reactions, including:

- Thioacetamide bond formation between the quinazolinone core and the acetamide moiety under controlled pH (6.5–7.5) and temperature (60–80°C) to avoid side reactions.

- Nucleophilic substitution to introduce the dimethylaminoethyl group, requiring anhydrous conditions and catalysts like triethylamine .

Optimization : Use High-Performance Liquid Chromatography (HPLC) to monitor intermediate purity (>95%) and adjust solvent polarity (e.g., DMF for polar intermediates, dichloromethane for non-polar steps). Reaction yields improve with slow reagent addition (1–2 mL/min) to minimize exothermic side reactions .

Basic: Which analytical techniques are most reliable for structural validation?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity of the thioether linkage and dimethylaminoethyl substitution (e.g., δ 2.2–2.5 ppm for dimethyl protons) .

- Mass Spectrometry (HRMS) : Validate molecular weight (theoretical: ~456.5 g/mol) with <2 ppm error .

- X-ray Crystallography : Resolve stereochemical ambiguities in the hexahydroquinazolinone ring .

Basic: How is preliminary biological activity screening conducted?

- In vitro assays : Test enzyme inhibition (e.g., kinases) at 10 µM concentration, using fluorescence-based assays. IC₅₀ values <10 µM indicate high potency .

- Cell viability assays : Assess cytotoxicity in HEK-293 and HeLa cell lines via MTT assay (48-hour exposure). A selectivity index (SI) >10 suggests therapeutic potential .

Advanced: What experimental approaches elucidate its mechanism of action?

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to target proteins like EGFR or PI3K .

- CRISPR-Cas9 knockouts : Validate target engagement by comparing activity in wild-type vs. gene-edited cell lines .

- Metabolic profiling : Use LC-MS to identify active metabolites in hepatic microsomes, critical for in vivo efficacy .

Advanced: How is structure-activity relationship (SAR) analysis performed?

- Substituent variation : Synthesize analogs with modified p-tolyl groups (e.g., nitro, trifluoromethyl) and test activity.

- Example: A 4-CF₃ substitution increased kinase inhibition by 3-fold (IC₅₀ = 3.2 µM vs. 9.8 µM for parent compound) .

- 3D-QSAR modeling : Align compounds in a pharmacophore model to identify electrostatic/hydrophobic hotspots .

Advanced: How to resolve contradictions in biological data across studies?

- Dose-response validation : Re-test conflicting results using standardized protocols (e.g., fixed ATP concentration in kinase assays) .

- Batch purity analysis : Contradictions may arise from impurities >2%; re-purify via preparative HPLC and re-assay .

Advanced: What computational methods predict its pharmacokinetic properties?

- Molecular Dynamics (MD) Simulations : Simulate blood-brain barrier permeability (logBB >0.3 suggests CNS activity) .

- ADMET Prediction : Use SwissADME to estimate oral bioavailability (F >30% if LogP <5) and CYP450 interactions .

Advanced: How does the compound’s stability vary under different conditions?

- Thermal stability : Degrades <5% at 25°C over 30 days but decomposes rapidly above 60°C (TGA analysis) .

- Photostability : Store in amber vials; UV-Vis spectroscopy shows 15% degradation under UV light (254 nm, 24 hours) .

Advanced: How does it compare to analogs with similar quinazolinone cores?

| Compound | Biological Activity | IC₅₀ (µM) | Unique Feature |

|---|---|---|---|

| Parent Compound | Kinase Inhibition | 9.8 | Dimethylaminoethyl group |

| 6-Chloro analog | Antitumor | 12.0 | Enhanced metabolic stability |

| Morpholinoethyl variant | EGFR Inhibition | 7.5 | Improved solubility in PBS |

Advanced: What protocols assess its in vitro toxicity?

- hERG Assay : Patch-clamp electrophysiology to measure IC₅₀ for cardiac liability (threshold: IC₅₀ >30 µM) .

- Ames Test : No mutagenicity observed at ≤50 µg/plate with S9 metabolic activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.